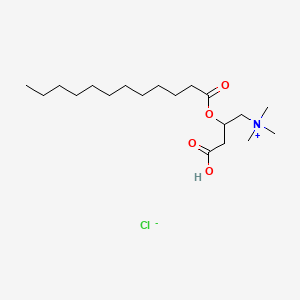

DL-Lauroylcarnitine chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

DL-Lauroylcarnitine chloride, also known as DL-Lauroylcarnitine chloride, is a useful research compound. Its molecular formula is C19H38NO4Cl and its molecular weight is 379.97. The purity is usually 95%.

BenchChem offers high-quality DL-Lauroylcarnitine chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DL-Lauroylcarnitine chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

C19H38NO4Cl C_{19}H_{38}NO_{4}Cl C19H38NO4Cl

and a molecular weight of 379.96 g/mol . It’s a zwitterionic, long-chain acylcarnitine that has various applications in scientific research. Below, I’ve detailed six unique applications, each in its own section.Enhancement of Mucosal Absorption

DL-Lauroylcarnitine chloride is known to improve the in vivo absorption of hydrophilic compounds through mucosal membranes . This property is particularly useful in drug delivery systems where enhanced absorption can lead to increased bioavailability of therapeutic agents.

Permeability Studies

In pharmacological research, DL-Lauroylcarnitine chloride has been used to study the permeability of compounds across biological barriers . It helps in understanding how drugs can be effectively transported within the body, especially through the intestinal lining.

Modulation of Transepithelial Electrical Resistance

Researchers have utilized DL-Lauroylcarnitine chloride to investigate its effects on transepithelial electrical resistance (TEER) . TEER is an important measure of the integrity of tight junctions in cell cultures, which is crucial for studying drug transport and absorption.

Lipid Biochemistry

Due to its structure, DL-Lauroylcarnitine chloride serves as an important tool in the study of lipid biochemistry . It aids in the exploration of lipid metabolism and the role of lipids in various diseases.

Mitochondrial Biology

In the field of mitochondrial biology, DL-Lauroylcarnitine chloride is used to explore mitochondrial function and energy metabolism . It can be used to mimic the effects of fatty acid oxidation disorders, thereby helping in the development of potential treatments.

Surfactant Properties

As a quaternary ammonium-containing cationic surfactant, DL-Lauroylcarnitine chloride is studied for its surfactant properties . This makes it valuable in the formulation of various pharmaceutical and cosmetic products where surfactants are required.

Mécanisme D'action

Target of Action

DL-Lauroylcarnitine chloride is a zwitterionic, long-chain acylcarnitine . Its primary targets are mucosal membranes, where it is used to improve the in vivo absorption of certain hydrophilic compounds .

Mode of Action

DL-Lauroylcarnitine chloride interacts with its targets by enhancing the permeability of mucosal membranes . This interaction results in an increased absorption of hydrophilic compounds, particularly through these membranes .

Biochemical Pathways

DL-Lauroylcarnitine chloride affects the lipid metabolism pathway. It is an intermediate product of fatty acid oxidation . The compound’s action on this pathway can lead to changes in the levels of medium and long-chain acylcarnitines, which are closely related to the risk of diabetic cardiomyopathy .

Pharmacokinetics

Its solubility in various solvents like dmf, dmso, and ethanol suggests that it may have good bioavailability.

Result of Action

The action of DL-Lauroylcarnitine chloride leads to enhanced absorption of hydrophilic compounds, especially through mucosal membranes . This can have various molecular and cellular effects, depending on the specific compounds being absorbed.

Action Environment

The action, efficacy, and stability of DL-Lauroylcarnitine chloride can be influenced by various environmental factors. For instance, its solubility can be affected by the solvent used . .

Propriétés

IUPAC Name |

(3-carboxy-2-dodecanoyloxypropyl)-trimethylazanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-19(23)24-17(15-18(21)22)16-20(2,3)4;/h17H,5-16H2,1-4H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDBBUDRTWRVCFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DL-Lauroylcarnitine chloride | |

CAS RN |

14919-37-0 |

Source

|

| Record name | 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-[(1-oxododecyl)oxy]-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14919-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lauroylcarnitine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014919370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,9S)-11-[2-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B1139080.png)

![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)

![7-[3,5-Di-tert-butyl-2-(2,2-difluoro-ethoxy)-phenyl]-3-methyl-octa-2,4,6-trienoic acid](/img/structure/B1139084.png)

![N-[2-[[(3R)-1-[(4-Chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B1139086.png)

![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)